molecular formula C2H4Na2O2 B041795 1,2-Ethanediol Disodium Salt CAS No. 10604-71-4

1,2-Ethanediol Disodium Salt

Cat. No.: B041795
CAS No.: 10604-71-4
M. Wt: 106.03 g/mol
InChI Key: RXQFSKAWABBDNG-UHFFFAOYSA-N
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Description

1,2-Ethanediol Disodium Salt, also known as Disodium Ethylene Glycol, is an organic compound with the molecular formula C₂H₄Na₂O₂ and a molecular weight of 106.03 g/mol . It is a disodium salt derivative of ethylene glycol, commonly used in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Ethanediol Disodium Salt can be synthesized through the reaction of ethylene glycol with sodium hydroxide. The reaction typically involves the following steps:

    Reaction Setup: Ethylene glycol is mixed with an aqueous solution of sodium hydroxide.

    Reaction Conditions: The mixture is heated under reflux conditions to facilitate the reaction.

    Formation of Disodium Salt: The reaction proceeds with the formation of this compound and water as a byproduct.

The overall reaction can be represented as:

C2H6O2+2NaOHC2H4Na2O2+2H2O\text{C}_2\text{H}_6\text{O}_2 + 2\text{NaOH} \rightarrow \text{C}_2\text{H}_4\text{Na}_2\text{O}_2 + 2\text{H}_2\text{O} C2​H6​O2​+2NaOH→C2​H4​Na2​O2​+2H2​O

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediol Disodium Salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylate salts.

    Reduction: It can be reduced to regenerate ethylene glycol.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenated compounds like alkyl halides are often used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylate salts such as sodium oxalate.

    Reduction: Ethylene glycol.

    Substitution: Various substituted ethylene glycol derivatives.

Scientific Research Applications

1,2-Ethanediol Disodium Salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Ethanediol Disodium Salt involves its ability to act as a nucleophile due to the presence of the disodium ions. It can readily participate in nucleophilic substitution reactions, targeting electrophilic centers in various substrates. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

    1,2-Ethanediol (Ethylene Glycol): The parent compound of 1,2-Ethanediol Disodium Salt, commonly used as an antifreeze and in the production of polyethylene terephthalate.

    1,2-Propanediol (Propylene Glycol): Similar in structure but with an additional methyl group, used in food, pharmaceuticals, and cosmetics.

    1,2-Butanediol: A longer-chain diol with similar chemical properties, used in the production of plastics and as a solvent.

Uniqueness

This compound is unique due to its disodium salt form, which imparts distinct chemical reactivity and solubility properties. This makes it particularly useful in specific industrial and research applications where these properties are advantageous.

Properties

IUPAC Name

disodium;ethane-1,2-diolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.2Na/c3-1-2-4;;/h1-2H2;;/q-2;2*+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQFSKAWABBDNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Na2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Ethanediol Disodium Salt

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